Methyl (7r,9r)-9-(benzylamino)-3-oxabicyclo[3.3.1]nonane-7-carboxylate is a complex organic compound characterized by its bicyclic structure, which features a unique combination of benzylamino and oxabicyclo[3.3.1]nonane moieties. This compound is recognized for its potential applications in medicinal chemistry and as a synthetic building block in organic synthesis. Its molecular formula is CHNO, and it has been studied for its stereochemical properties and reactivity in various chemical processes.
The compound is primarily synthesized through advanced organic chemistry techniques, often involving multi-step synthetic pathways that leverage organocatalysis and stereoselective reactions. Research articles and patents have documented various methods for its synthesis, showcasing its relevance in both academic and industrial chemistry contexts .
Methyl (7r,9r)-9-(benzylamino)-3-oxabicyclo[3.3.1]nonane-7-carboxylate belongs to the class of bicyclic compounds, specifically within the category of oxabicyclic compounds. It exhibits properties typical of amines and esters due to the presence of the benzylamino group and carboxylate functionality.
The synthesis of Methyl (7r,9r)-9-(benzylamino)-3-oxabicyclo[3.3.1]nonane-7-carboxylate typically involves several key steps:
The production process requires careful control over various parameters including temperature, solvent choice, and catalyst concentration to optimize yield and selectivity. For instance, using modularly designed organocatalysts has shown promising results in achieving high stereoselectivity and yield in related synthetic pathways .
Methyl (7r,9r)-9-(benzylamino)-3-oxabicyclo[3.3.1]nonane-7-carboxylate features a bicyclic core with specific stereochemistry at positions 7 and 9, contributing to its unique chemical properties. The presence of a benzylamino group enhances its solubility and reactivity.
Methyl (7r,9r)-9-(benzylamino)-3-oxabicyclo[3.3.1]nonane-7-carboxylate can undergo several chemical transformations:
The specific reagents and conditions used will determine the products formed during these reactions. For example, oxidation may yield ketones or carboxylic acids while reduction can lead to alcohols or amines.
The mechanism by which Methyl (7r,9r)-9-(benzylamino)-3-oxabicyclo[3.3.1]nonane-7-carboxylate exerts its effects involves interactions with specific molecular targets within biological systems. These interactions can modulate biochemical pathways, potentially leading to therapeutic effects in drug development contexts.
The compound exhibits stability under standard laboratory conditions but may be sensitive to strong oxidizing agents or extreme pH conditions.
Methyl (7r,9r)-9-(benzylamino)-3-oxabicyclo[3.3.1]nonane-7-carboxylate has several applications in scientific research:
The systematic IUPAC name methyl (7r,9r)-9-(benzylamino)-3-oxabicyclo[3.3.1]nonane-7-carboxylate provides precise structural information through its nomenclature components. The parent hydrocarbon system "bicyclo[3.3.1]nonane" denotes a bridged bicyclic structure comprising two rings sharing three bridgehead atoms (typically positions 1, 5, and 7), with six atoms in each peripheral chain. The prefix "3-oxa" specifies oxygen substitution at position 3, creating a cyclic ether functionality. The "9-(benzylamino)" component indicates a benzyl-substituted amine attached to the bridgehead carbon at position 9, while "methyl 7-carboxylate" describes the ester group at position 7 of the nonane framework [1] [2].
The stereochemical descriptors "(7r,9r)" define the relative configurations at these chiral centers, creating a specific three-dimensional arrangement that profoundly influences the molecule's biological interactions and physicochemical properties. This compound exists in several registry-numbered forms, including CAS 2386455-80-5 and CAS 2173071-92-4, representing the same stereoisomer from different commercial sources. The molecular formula is C₁₇H₂₃NO₃, with a molecular weight of 289.37 g/mol. Its structural features include a rigid bicyclic core that constrains conformational flexibility, an ester group amenable to hydrolysis or transesterification, and a secondary amine functionality protected by a benzyl group that can be selectively removed [1] [2].
Compound Name | CAS Registry Number | Molecular Formula | Molecular Weight (g/mol) | Commercial Source |
---|---|---|---|---|
Methyl (7r,9r)-9-(benzylamino)-3-oxabicyclo[3.3.1]nonane-7-carboxylate | 2386455-80-5 | C₁₇H₂₃NO₃ | 289.37 | Amadis Chemical |
Methyl (7r,9r)-9-(benzylamino)-3-oxabicyclo[3.3.1]nonane-7-carboxylate | 2173071-92-4 | C₁₇H₂₃NO₃ | 289.37 | Arctom Scientific |
9-(Benzylamino)-3-oxabicyclo[3.3.1]nonane-7-carboxylic acid | 2385560-57-4 | C₁₆H₂₁NO₃ | 275.34 | Chiralen |
Methyl 9-amino-3-oxabicyclo[3.3.1]nonane-7-carboxylate | N/A | C₁₀H₁₇NO₃ | 199.25 | PubChem Lite |
The structural taxonomy of 3-oxabicyclo[3.3.1]nonane derivatives reveals systematic variations in functional group attachments that define their chemical behavior. Position 7 commonly bears carboxylate or carbonyl functionalities, while position 9 frequently features nitrogen substitutions ranging from primary amines to protected derivatives like the benzylamino group in the title compound. The oxygen bridge at position 3 enhances solubility relative to hydrocarbon analogs and may participate in hydrogen bonding interactions with biological targets. The bicyclic framework can adopt different conformations, including chair-boat and boat-boat arrangements, though the energy barrier between these states is influenced by substituents at positions 7 and 9 [1] [2] .
Benzylamino-substituted bicyclic compounds have occupied a significant niche in drug discovery since the mid-20th century, serving as key intermediates and pharmacophores in numerous therapeutic classes. The benzyl group functions as a versatile protecting group for amines, allowing selective manipulation of other functional groups during synthetic sequences while providing beneficial lipophilicity to the molecular structure. This feature is particularly valuable in central nervous system-targeting agents, where appropriate blood-brain barrier penetration is essential. The title compound's benzylamino group exemplifies this strategic design element, balancing the polarity of the ester and ether functionalities to create a molecule with optimized physicochemical properties for biological evaluation [1] [2].
The historical significance of the 3-oxabicyclo[3.3.1]nonane framework became particularly evident through its structural resemblance to the AE ring systems found in diterpene alkaloids such as chasmanine and atisine. These natural products, which feature related 3-azabicyclo[3.3.1]nonane systems, demonstrated intriguing biological activities that spurred synthetic interest in simplified analogs. The oxygen analog represented by the title compound emerged as a more synthetically accessible isostere that retained key structural features while offering improved metabolic stability relative to the nitrogen-containing parent alkaloids. This scaffold evolution exemplifies the medicinal chemistry strategy of natural product simplification, wherein complex natural architectures are systematically reduced to their pharmacophoric essentials [4].
Compound | Key Structural Features | Molecular Formula | Molecular Weight (g/mol) | Biological Relevance |
---|---|---|---|---|
6-Hydroxy-3-oxabicyclo[3.3.1]nonan-9-one | Hydroxy group at C6, keto group at C9 | C₈H₁₂O₃ | 156.18 | Synthetic intermediate for complex natural products |
Methyl 3-benzoyl-9-oxo-3-azabicyclo[3.3.1]nonane-7-carboxylate | Benzoyl-protected nitrogen, keto group at C9 | C₁₇H₁₉NO₄ | 301.34 | Potential kinase inhibitor scaffold |
tert-Butyl N-[endo-9-oxo-3-oxabicyclo[3.3.1]nonan-7-yl]carbamate | Boc-protected amine, keto group at C9 | C₁₃H₂₁NO₄ | 255.31 | Peptide mimetic applications |
9-Methyl-9-azabicyclo[3.3.1]nonan-3-one | Nitrogen at bridgehead, keto group | C₉H₁₅NO | 153.22 | Historical tropane analog |
The development of benzylamino-substituted bicyclic compounds accelerated with the discovery of their utility as conformational constraints in peptide mimetics. The rigid 3-oxabicyclo[3.3.1]nonane scaffold effectively restricts the spatial orientation of attached functional groups, making derivatives like the title compound valuable templates for designing enzyme inhibitors targeting proteases, kinases, and other hydrolytic enzymes. The benzylamino group in particular has demonstrated dual functionality in such applications—its nitrogen serves as a hydrogen bond donor/acceptor while the aromatic ring engages in π-stacking interactions with target proteins. This multifunctional character has established benzylamino-substituted bicyclic compounds as privileged structures in rational drug design [10].
Era | Development | Significance | Representative Compound Class |
---|---|---|---|
1960s-1980s | Isolation of diterpene alkaloids | Revealed bioactive bicyclic scaffolds | 3-Azabicyclo[3.3.1]nonane-containing atisine and chasmanine |
1980s-1990s | Synthetic access to simplified analogs | Enabled medicinal chemistry exploration | 3-Aza and 3-oxa bicyclo[3.3.1]nonanes |
1990s-2000s | Photochemical rearrangement studies | Uncovered novel reactivity and scaffolds | Photoproducts of 3-azabicyclo[3.3.1]nonanes |
2000s-Present | Application in peptide mimetics | Advanced drug design strategies | Carboxylate and amino-substituted 3-oxabicyclo[3.3.1]nonanes |
Photochemical rearrangement studies of related 3-azabicyclo[3.3.1]nonane systems, such as those reported in Tetrahedron (2005), revealed unprecedented skeletal transformations yielding novel heterotricyclic systems. While these rearrangements were not generalizable across all analogs, they demonstrated the inherent reactivity potential of the bicyclic framework and provided new avenues for structural diversification. The title compound retains this potential for rearrangement chemistry while offering enhanced stability through its ether bridge, illustrating the continuous evolution of this scaffold class in response to synthetic and pharmacological needs [4].
The progression from early natural product isolation to sophisticated synthetic applications underscores the enduring importance of benzylamino-substituted bicyclic compounds in medicinal chemistry. Methyl (7r,9r)-9-(benzylamino)-3-oxabicyclo[3.3.1]nonane-7-carboxylate represents the current state of this evolution—a molecule designed for both synthetic versatility and biological relevance. Its structural features continue to enable explorations in targeted drug discovery, particularly in the development of conformationally constrained analogs of bioactive peptides and enzyme inhibitors with improved selectivity and metabolic stability profiles [1] [2] [4].
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1